N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-(o-tolyloxy)acetamide
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Description
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-(o-tolyloxy)acetamide, also known as BHAP, is a synthetic compound that has been widely used in scientific research. BHAP is a small molecule that has been shown to have various biochemical and physiological effects, making it a valuable tool for studying cellular processes and disease mechanisms.
Scientific Research Applications
New Salt Formation and Pharmaceutical Applications
The invention of new salts such as N-{2-[((2S)-3-{[1-(4-chlorobenzyl) piperidin-4-yl]amino}-2-hydroxy-2-methylpropyl)oxy]-4-hydroxyphenyl} acetamide benzoate and its solvates has been reported. These salts have been used in pharmaceutical compositions and therapeutics, highlighting the compound's relevance in drug development (ジュリアン・ジョヴァンニーニ, ボー−イェラン・ヨセフソン, 2005).
Chemical Synthesis Techniques
Research into the Claisen—Eschenmoser reaction for hydroxymethylbenzofurans and indoles has shown that N,N-Dimethylacetamide dimethyl acetal reacts with substituted benzofurans to yield various acetamides. This study provides insights into synthetic strategies for benzofuran derivatives, which are crucial for medicinal chemistry (T. I. Mukhanova et al., 2007).
Silylation and Heterocycle Formation
The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic benzoxazasiloles and cyclic benzodioxazasilepines. This research expands the chemical versatility of acetamide derivatives and introduces new pathways for heterocycle synthesis (N. Lazareva et al., 2017).
Polypeptide and Molecular Conformation Studies
Studies on Poly-N5-(3-hydroxypropyl)-L-glutamine (PHPG) explore its solubility and conformation changes in various solvents. PHPG, related to N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-(o-tolyloxy)acetamide through its structural motifs, provides insights into the behavior of hydroxypropyl derivatives in biological systems (Noah Lupu‐Lotan et al., 1965).
Cyclization to Benzofused Lactams
The compound undergoes intramolecular cyclization in triflic acid to afford benzofused lactams, providing a novel route to these compounds. This research highlights the compound's utility in synthesizing complex molecular architectures (B. Fante et al., 2014).
Anticonvulsant Potential
A study on the synthesis and evaluation of benzofuran-acetamide scaffolds as potential anticonvulsant agents demonstrates the compound's relevance in therapeutic applications. This research suggests that derivatives of this compound could serve as promising candidates for anticonvulsant drug development (A. Shakya et al., 2016).
properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-14-6-2-4-8-17(14)24-13-20(23)21-11-10-16(22)19-12-15-7-3-5-9-18(15)25-19/h2-9,12,16,22H,10-11,13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGMMCGDHJVQIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCC(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.